BenchChemオンラインストアへようこそ!

3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Structure-Activity Relationship (SAR) Antiplasmodial Isosteric Replacement

3-Methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic small molecule belonging to the 1,2,5-oxadiazole (furazan) class of heterocyclic benzamides. Its structure consists of a 3-methoxyphenyl ring linked via an amide bond to a 4-phenyl-substituted 1,2,5-oxadiazole core.

Molecular Formula C16H13N3O3
Molecular Weight 295.29 g/mol
Cat. No. B15097817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Molecular FormulaC16H13N3O3
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=CC=C3
InChIInChI=1S/C16H13N3O3/c1-21-13-9-5-8-12(10-13)16(20)17-15-14(18-22-19-15)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20)
InChIKeyIPKBHOOQDKJHAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide: Chemical Class and Core Characteristics for Procurement


3-Methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic small molecule belonging to the 1,2,5-oxadiazole (furazan) class of heterocyclic benzamides. Its structure consists of a 3-methoxyphenyl ring linked via an amide bond to a 4-phenyl-substituted 1,2,5-oxadiazole core. This compound is a positional isomer and functional analog within a broader series of 3,4-disubstituted 1,2,5-oxadiazoles, a scaffold known for its utility in medicinal chemistry due to favorable physicochemical properties and specific target engagement profiles [1]. It is primarily utilized as a research tool and screening compound in early-stage drug discovery, particularly for antiplasmodial and antiproliferative target identification [1].

Why Generic 1,2,5-Oxadiazole Benzamides Cannot Replace 3-Methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide


Substitution on the benzamide ring of 4-phenyl-1,2,5-oxadiazoles is not trivial; minor structural modifications result in dramatic shifts in biological activity, selectivity, and physicochemical parameters. The position and electronic nature of a single substituent, such as a methoxy group, dictate the compound's antiplasmodial potency, cytotoxicity, and solubility. For example, in a systematic SAR study of this exact scaffold, a 3-methylbenzamide analog (compound 51) exhibited an IC50 of 0.034 µM against P. falciparum NF54, while the unsubstituted benzamide (compound 1) showed an IC50 of 0.076 µM, and a 3-fluorobenzamide (compound 39) had a vastly reduced IC50 of 5.331 µM [1]. Therefore, assuming functional interchangeability between the 3-methoxy derivative and its unsubstituted, methyl, or halogenated analogs without confirmatory data is a high-risk procurement decision that can invalidate entire screening campaigns [1].

Quantitative Differentiation of 3-Methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide from its Closest Analogs


Positional Isomerism: 3-Methoxy vs. 4-Methoxy Substitution Dictates Biological Profile

The 3-methoxy substitution pattern on the benzamide ring represents a critical structural decision point. In the closely related 4-phenyl-1,2,5-oxadiazole series, the 3-ethoxy-4-methoxyphenyl analog 51 demonstrated sub-100 nM antiplasmodial activity, while its positional isomer with 4-ethoxy-3-methoxyphenyl substitution (analog 52) exhibited an 8-fold potency loss (IC50 = 0.275 µM) [1]. This establishes a clear precedent that the position of the alkoxy group on the benzamide phenyl ring is a primary driver of biological activity, not absolute potency. For procurement, selecting the 3-methoxy over a 4-methoxy or 2-methoxy analog is a decision to probe a specific, non-interchangeable chemical space within the receptor binding pocket.

Structure-Activity Relationship (SAR) Antiplasmodial Isosteric Replacement

Solubility and Physicochemical Profile Differentiation via Predicted logP

The methoxy substituent is a well-known modifier of lipophilicity and aqueous solubility. The unsubstituted parent compound, N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, has a calculated logP of approximately 3.0 and a molecular weight of 265.27 g/mol . The introduction of a 3-methoxy group (MW: 295.30 g/mol) will increase the total polar surface area and predictably alter the logP. In the related 3,4-disubstituted 1,2,5-oxadiazole series, the lead compound 1 (unsubstituted) and compound 51 (3-methylbenzamide) have calculated logP values of 3.0 and 3.7, respectively, which correlated with their distinct solubility profiles [1]. The 3-methoxy substitution is predicted to yield an intermediate logP, offering a distinct balance of permeability and solubility compared to the more lipophilic methyl or halogenated analogs, which is crucial for assay compatibility.

Drug-likeness Physicochemical Properties Solubility

Metabolic Stability: CYP3A4 Interaction Profile as a Differentiator

CYP3A4 inhibition is a critical early screening parameter that varies significantly with minor structural changes. In the 3,4-disubstituted 1,2,5-oxadiazole series, CYP3A4 inhibition at 10 µM ranged from 5% to 62% across closely related analogs [1]. The unsubstituted lead compound 1 showed 21% inhibition, while compounds with different substitution patterns exhibited much higher or lower values. The 3-methoxy group, being a hydrogen-bond acceptor, is expected to modulate CYP3A4 binding differently than the 3-methyl (compound 51) or unsubstituted analogs. This differential CYP interaction profile is a crucial procurement consideration for projects involving co-dosed compounds or requiring low hepatic clearance.

CYP450 Inhibition Metabolic Stability Drug-Drug Interaction

Optimal Application Scenarios for 3-Methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide Based on Current Evidence


Antiplasmodial Drug Discovery: Hit Expansion and SAR Probing

This compound is most appropriately deployed as a follow-up tool compound in a hit expansion program targeting Plasmodium falciparum. The documented antiplasmodial SAR for the 3,4-disubstituted 1,2,5-oxadiazole scaffold shows that even minor substituent changes shift IC50 values from nanomolar to micromolar ranges [1]. Therefore, the 3-methoxy derivative fills a specific vector in a structure-activity matrix, enabling researchers to map the electronic and steric requirements of the benzamide binding pocket.

Selectivity Profiling in Kinase or Enzyme Inhibitor Panels

Given the scaffold's known interaction with diverse enzymatic targets, including tyrosine kinases and CYP450 enzymes [1], the 3-methoxy analog is a valuable probe for selectivity panels. Its distinct substitution pattern may confer a unique selectivity fingerprint compared to the unsubstituted or halogenated analogs, which is critical for identifying lead matter with minimal off-target activity.

Physicochemical Property Benchmarking

The compound's predicted intermediate lipophilicity, resulting from the 3-methoxy group, makes it an ideal comparator for benchmarking the impact of hydrogen-bond acceptors on solubility and permeability within the oxadiazole series. It can serve as a reference standard in pre-formulation studies to optimize the developability profile of the chemotype [1].

Quote Request

Request a Quote for 3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.